molecular formula C66H68CaF2N4O12 B8069734 CID 10772652

CID 10772652

Cat. No. B8069734
M. Wt: 1187.3 g/mol
InChI Key: PYIWEMFVBXVPDU-MNSAWQCASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 10772652 is a useful research compound. Its molecular formula is C66H68CaF2N4O12 and its molecular weight is 1187.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 10772652 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 10772652 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 10772652 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 2-chloro-4-methylquinazoline in the presence of a base to yield the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, 2-chloro-4-methylquinazoline, Base

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is added to a reaction vessel containing a base and stirred at room temperature., Step 2: 2-amino-5-methylthiazole is added to the reaction mixture and stirred for several hours at room temperature., Step 3: The intermediate compound is isolated and purified., Step 4: The intermediate compound is added to a reaction vessel containing a base and stirred at room temperature., Step 5: 2-chloro-4-methylquinazoline is added to the reaction mixture and stirred for several hours at room temperature., Step 6: The final product is isolated and purified.

properties

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIWEMFVBXVPDU-MNSAWQCASA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H68CaF2N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1187.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10772652

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